2-ethenyl-1H-quinazolin-4-one
Description
2-Ethenyl-1H-quinazolin-4-one (CAS: 91634-12-7) is a quinazolinone derivative characterized by an ethenyl (-CH=CH2) substituent at the 2-position of the quinazolin-4-one core.
Properties
IUPAC Name |
2-ethenyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFWHQHIKFOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=NC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-1H-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. For instance, the reaction of anthranilic acid with acetic anhydride in the presence of a catalyst can yield quinazolinone derivatives .
Another efficient method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. This method provides a highly efficient route for the construction of quinazolinone frameworks .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethenyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles to form substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound can disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Antihistaminic Potential: Triazoloquinazolinone derivatives (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones) exhibit potent H1-antihistaminic activity due to their fused triazole ring, which enhances receptor binding . However, this compound lacks this triazole moiety, suggesting divergent biological targets.
Physicochemical Properties
- The ethyl-methyl derivative (LogP: 2.116) exhibits higher lipophilicity, favoring membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
